Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride
Description
Tert-butyl N-(2-hydrazinylpropyl)carbamate hydrochloride is a carbamate derivative featuring a tert-butyl group, a hydrazinylpropyl chain, and a hydrochloride counterion. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis. Its hydrazine moiety confers nucleophilic reactivity, enabling participation in condensation or cyclization reactions, while the tert-butyl carbamate (Boc) group acts as a protective group for amines, enhancing stability during synthetic processes . The hydrochloride salt improves solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions.
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2.ClH/c1-6(11-9)5-10-7(12)13-8(2,3)4;/h6,11H,5,9H2,1-4H3,(H,10,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLCRDWWJGKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride typically involves the protection of amines using carbamates. One common method is the use of tert-butyl carbamate as a protecting group, which can be installed and removed under relatively mild conditions . The synthesis may involve the reaction of tert-butyl carbamate with hydrazine derivatives under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and sustainable techniques. For example, the deprotection of tert-butyl carbamate can be achieved using hydrogen chloride gas in solvent-free conditions, which is efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, trifluoroacetic acid can be used for the removal of the tert-butyl protecting group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the preparation of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, which can be removed under specific conditions to release the active amine . This process is crucial in peptide synthesis and other chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear Alkylamine Carbamates
Compound 12 : tert-Butyl N-{2-[(2-aminoethyl)amino]ethyl}carbamate
- Structure : Linear chain with two amine groups.
- Synthesis : Yield of 55% (0.56 g, yellow oil).
- Spectroscopy :
- IR: 3296 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O).
- LC-MS: m/z = 204.1 [M+H]⁺.
- Comparison: The absence of a hydrazine group reduces its utility in hydrazone formation.
Compound 13 : tert-Butyl N-{3-[(3-aminopropyl)amino]propyl}carbamate
- Structure : Extended linear chain with four amines.
- Synthesis : Lower yield (40%, 0.46 g) due to steric hindrance.
- Spectroscopy :
- IR: 3353 cm⁻¹ (broader N–H stretch), 1682 cm⁻¹ (C=O).
- LC-MS: m/z = 232.3 [M+H]⁺.
- Comparison : Increased amine density improves solubility but complicates Boc deprotection under acidic conditions .
Cyclic and Spirocyclic Carbamates
tert-Butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride
- Structure : Cyclopropane ring with cis-amine configuration.
- Properties : Molecular weight = 208.69 (C₈H₁₆N₂O₂·HCl).
- Comparison : The strained cyclopropane ring enhances electrophilic reactivity compared to the flexible hydrazinylpropyl chain. This structural rigidity is advantageous in constrained peptide mimics .
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Structure : Spirocyclic system with two nitrogen atoms.
- Properties : CAS 236406-55-4.
- However, synthetic complexity reduces scalability .
Functionalized Carbamates
tert-Butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride
- Structure : Hydroxyl group adjacent to the amine.
- Properties : Molecular formula C₈H₁₉ClN₂O₃.
- Comparison : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the hydrazinyl group’s nucleophilic character .
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride
Heterocyclic Carbamates
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate
- Structure : Bicyclic system with a fused cyclohexane-aziridine ring.
- Properties : CAS 880545-32-3.
Research Findings and Implications
- Reactivity : Hydrazinylpropyl derivatives excel in hydrazone and heterocycle formation, whereas cyclic carbamates prioritize stability and selectivity .
- Solubility : Hydrochloride salts universally enhance aqueous solubility, but hydroxyl or amine functionalization further modulates this property .
- Synthetic Challenges : Spirocyclic and bicyclic systems require advanced techniques (e.g., transition-metal catalysis) compared to linear analogs .
Biological Activity
Tert-butyl N-(2-hydrazinylpropyl)carbamate;hydrochloride is a compound with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H17N3O2·HCl
- Molecular Weight : 209.674 g/mol
- CAS Number : 691898-38-1
- Physical State : Typically appears as a white crystalline solid.
This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is believed to involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD) .
- Modulation of Cytokine Levels : Research indicates that the compound may reduce inflammatory cytokines like TNF-α in astrocytes, which could be beneficial in neuroinflammatory conditions .
In Vitro Studies
-
Cell Viability Assays :
- In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, the compound demonstrated a protective effect, improving cell viability by approximately 20% compared to untreated controls .
- At a concentration of 100 µM, the compound showed no cytotoxicity, indicating its potential safety for therapeutic applications.
- Cytokine Production :
In Vivo Studies
In animal models, particularly those mimicking AD pathology (e.g., scopolamine-induced models), the compound's effects were less pronounced:
- While both the compound and galantamine reduced Aβ levels, only galantamine showed significant differences in β-secretase activity compared to controls . This highlights the need for further optimization of the compound's bioavailability and efficacy in vivo.
Neuroprotection in Alzheimer's Disease Models
A study explored the neuroprotective effects of this compound in an AD model. The findings indicated:
- Reduction in Aβ Aggregation : The compound inhibited Aβ aggregation by 85% at concentrations of 100 µM.
- Impact on Cognitive Function : Although cognitive improvements were noted, they were not statistically significant when compared to established treatments like galantamine .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | K_i (μM) | Aβ Aggregation Inhibition (%) | Cytotoxicity at 100 µM |
|---|---|---|---|---|
| Tert-butyl N-(2-hydrazinylpropyl)carbamate;HCl | Not specified | Not specified | 85% | No |
| Galantamine | Not specified | Not specified | Not specified | Not specified |
| Other Hydrazine Derivatives | Varies | Varies | Varies | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
